molecular formula C6H12O6 B130416 Inositol CAS No. 488-55-1

Inositol

Cat. No. B130416
CAS RN: 488-55-1
M. Wt: 180.16 g/mol
InChI Key: CDAISMWEOUEBRE-UHFFFAOYSA-N
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Description

Inositol Description

Inositol, a naturally occurring sugar-alcohol, plays a crucial role in various biological processes. It is present in both plants and animals, existing in free form, as a component of phospholipids, or as inositol phosphate (IP) esters . Inositol is involved in cell signaling pathways, such as the IP3/DAG and IGF/PIK/Akt pathways, which are essential for cell survival, growth, and various cellular responses . It is also a key component in the regulation of intracellular calcium, which is vital for processes like muscle contraction and neuronal signaling . Inositol's importance is further highlighted by its involvement in the synthesis of phospholipids, which are fundamental components of cell membranes .

Synthesis Analysis

The synthesis of inositol derivatives is a complex process that involves multiple enzymatic reactions. In Saccharomyces cerevisiae, the addition of inositol to the growth medium alters the rates of phospholipid biosynthesis, demonstrating the regulatory role of inositol in this pathway . The enzymatic synthesis of inositol monophosphatide has been studied, revealing that free inositol can be incorporated into inositol phosphatide through an exchange reaction, which is distinct from the de novo synthesis pathway . Additionally, novel synthetic routes have been developed to create inositol derivatives, such as the stereocontrolled synthesis of (+/-)-tetrodotoxin from myo-inositol, showcasing the versatility of inositol as a starting material for complex molecules .

Molecular Structure Analysis

Inositol has several stereoisomers, with myo-inositol being the most abundant in the brain. Other isomers like epi- and scyllo-inositol also exist and have been shown to interact with biological molecules such as amyloid beta peptide, influencing their structure and aggregation . The molecular structure of inositol is similar to simple sugars, which allows it to participate in a wide range of metabolic processes .

Chemical Reactions Analysis

Inositol participates in various chemical reactions within the body. It is an inhibitor of phosphatidylserine synthase activity, which is a key enzyme in the biosynthesis of phospholipids . Inositol derivatives have been shown to stabilize oligomeric aggregates of Alzheimer's amyloid beta peptide and inhibit its toxicity, suggesting a potential therapeutic role . The diverse chemical reactivity of inositol is also utilized in the synthesis of amphiphilic compounds, which exhibit liquid crystallinity and surface activity .

Physical and Chemical Properties Analysis

Inositol's physical and chemical properties are influenced by its role as a primary metabolite and its involvement in signaling pathways. As a component of phospholipids, inositol contributes to the structural integrity of cell membranes . Its amphitropic nature is explored in the creation of new inositol-based amphiphiles, which have applications in surface chemistry . The ability of inositol to cross the blood-brain barrier and its regulatory effects on fat transport and deposition further illustrate its biological significance .

Scientific Research Applications

Role in Cellular and Metabolic Processes

Inositol-containing phospholipids play a crucial role in the cellular processes of eukaryote cells. This involvement includes the regulation of cellular responses to external stimuli and mediation of enzyme activity through interactions with specific proteins. The experimental and non-experimental research contrasts in understanding the mechanistic benefits of inositol supplementation in metabolic diseases (Michell, 2022).

Neurobiological Activities and Psychiatric Disorders

Inositol is implicated in various psychiatric disorders due to its involvement in multiple biochemical pathways, including cell development, signaling, and metabolic modulation. Despite its diverse neurobiological activities, the efficacy of inositol in treating psychiatric disorders like mood and psychotic disorders is still controversial, with mixed results in clinical trials (Concerto et al., 2023).

Anticancer Effects

A notable anticancer effect of inositol hexaphosphate (IP6) and inositol has been observed in experimental models. These compounds not only reduce cell proliferation but also enhance differentiation of malignant cells, leading to a reversion to normal phenotype. Their combination appears to be more effective in controlling cancer metastases and improving the quality of life for cancer patients (Vucenik & Shamsuddin, 2003).

Applications in Metabolic Syndrome and Diabetes

Inositol has shown promising results in improving features of metabolic syndrome and diabetes. Myo-inositol supplementation improved systolic and diastolic blood pressure, insulin resistance, and lipid profiles in postmenopausal women with metabolic syndrome (Giordano et al., 2011). Furthermore, inositol isomers have insulin-mimetic properties and are efficient in lowering post-prandial blood glucose, suggesting a potential role in treating type 2 diabetes (Croze & Soulage, 2013).

Reproductive Health

Inositol plays a significant role in fertility, embryogenesis, fetal development, and pregnancy outcomes. It affects embryogenesis and may prevent neural tube defects while stimulating the production of lung surfactant (Beemster, Groenen, & Steegers-Theunissen, 2002).

Effectiveness in Respiratory Distress Syndrome in Preterm Infants

Inositol supplementation in preterm infants with respiratory distress syndrome (RDS) has shown to significantly reduce adverse neonatal outcomes like bronchopulmonary dysplasia, death, and retinopathy of prematurity (Howlett & Ohlsson, 2012).

Safety And Hazards

Inositol is generally safe for most adults when used for up to 10 weeks. It might cause diarrhea, gas, and nausea in some people . Supplementing inositol at dosages above 12 grams (g) a day may cause mild gastrointestinal symptoms, such as nausea, flatulence, or diarrhea .

properties

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
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InChI Key

CDAISMWEOUEBRE-UHFFFAOYSA-N
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Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O
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Molecular Formula

C6H12O6
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DSSTOX Substance ID

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824
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Molecular Weight

180.16 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]
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Mechanism of Action

The mechanism of action of inositol in brain disorders is not fully understood but it is thought that it may be involved in neurotransmitter synthesis and it is a precursor to the phosphatidylinositol cycle. The change that occurs in the cycle simulates when the postsynaptic receptor is activated but without activating the receptor. This activity provokes a fake activation which regulated the activity of monoamines and other neurotransmitters. Reports have shown that insulin resistance plays a key role in the clinical development of PCOS. The presence of hyperinsulinemia can induce an excess in androgen production by stimulating ovaries to produce androgens and by reducing the sex hormone binding globulin serum levels. One of the mechanisms of insulin deficiency is thought to be related to a deficiency in inositol in the inositolphosphoglycans. The administration of inositol allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake. This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss. In cancer, the mechanism of action of inositol is not fully understood. It is hypothesized that the administration of inositol increases the level of lower-phosphate inositol phosphates why can affect cycle regulation, growth, and differentiation of malignant cells. On the other hand, the formation of inositol hexaphosphate after administration of inositol presents antioxidant characteristics by the chelation of ferric ions and suppression of hydroxyl radicals.
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Product Name

Inositol

CAS RN

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2
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Record name 1L-chiro-inositol
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Record name NEO-INOSITOL
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Record name SCYLLO-INOSITOL
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Synthesis routes and methods I

Procedure details

Crystalline sodium phytate C (4 g) was dissolved with sonication in water (20 ml) and converted to the free acid by passage through a column of Dowex 50x8-200 ion-exchange resign. The column eluate was adjusted to pH 8 with pyridine and evaporated to dryness. The residue was dissolved in water (30 ml) and pyridine (130 ml) containing N,N-dicyclohexylcarbodiimide (8 g) was added. The reaction mixture was heated to 65° C. for 18 h and evaporated to dryness. The residue was extracted with water (4×10 ml) filtered and the filtrate was evaporated to dryness to give the pentapyridinium Salt of Myo-inositol 1,6:2,3:4,5-Tripyrophosphate (3.355 g, 77% yield). 31P-NMR (D2O) δ: −8.83 & −13.53 (AB, J=22.3 Hz, 2P, ax-eq), −9.82 & −10.00 (AB, J=17.8 Hz, 2P, eq-eq), −10.18 (AB as a singlet, 2P, eq-eq); 1H-NMR (D2O) δ: 8.65 (d, J=5.6 Hz, 10H), 8.48 (dd, J=7.9, 7.9 Hz, 5H), 7.94 (dd, J=7.0, 7.0 Hz, 10H), 5.00 (bd, J=6.8 Hz, 1H), 4.57 (ddd, J=9.6, 9.6, 5.5 Hz, 1H), 4.43–4.36 (m, 2H), 4.30–4.18 (m, 2H ); 13C-NMR (D2O) δ: 147.0, 140.9, 127.3, 77.9 (t, J=6.8 Hz), 76.4–76.0 (m), 75.4–75.0 (m), 73.8 (t, J=6.8 Hz), 73.3 (bs), 72.8 (bs). The compound was then dissolved in water (30 ml) and passed through a column Dowex 50Wx8 Na+ form. The column eluate was concentrated to dryness to give Hexasodium Salt of Myo-inositol 1,6:2,3:4,5-Tripyrophosphate (2.25 g, 97%) and used for biological experiments in 98.5% purity without any further purification. The impurity is unreacted starting material (or tripyrophosphate hydrolyzed back to starting material). 31P-NMR (D2O) δ: −8.34 & −13.14 (AB, J=21.7 Hz, 2P, ax-eq), −9.53 & −9.70 (AB, J=17.8 Hz, 2P, eq-eq), −9.92 (AB as a singlet, 2P, eq-eq); 1H-NMR (D2O) δ: 5.04 (bd, J=10.5 Hz, 1H), 4.65–4.59 (m, 1H), 4.51–4.36 (m, 2H), 4.32–4.18 (m, 2H); 13C-NMR (D2O) δ: 77.1–76.8 (m), 76.5–76.0 (m), 75.4–75.0 (m), 74.1–73.9 (m), 73.7–73.2 (m), 73.2–72.5 (m).
Quantity
0 (± 1) mol
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20 mL
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Synthesis routes and methods II

Procedure details

Meanwhile, enzyme reaction product was measured as follows: 10 mg of scyllo-inosose, 40 mg of NADPH, and IOU of the enzyme were allowed to react in 1.0 ml of 100 mM Tris buffer (pH 8.0) at 36° C. for 4 hours, and a heat treatment was performed at 80° C. for 10 min, followed by cooling. Then, 100 μl of a strong base cation exchange resin, 100 μl of a strong acid anion exchange resin, and 10 mg of activated carbon were added, and the mixture was stirred and centrifuged. Then, the supernatant was diluted 2-fold, and measurement was performed by HPLC (Shodex Asahipak NH2P-50 4E Φ4.6×250 mm: Shodex) using an RI detector under conditions of a column temperature of 40° C. and a mobile phase flow rate of 1.5 ml (80% acetonitrile). As a result, the Atu4375 gene product and the Atu3234 gene product of Agrobacterium tumefacience C58, the BG14057 gene product of Bacillus subtilis 168, the Xcc3438 gene product of Xanthomonas campestris pv. campestris, and the Atu4375 gene product, and the Atu3234 gene product of AB10121 strain were found to have a high enzyme activity, and 100% of the product was scyllo-inositol obtained by the reduction, while myo-inositol that is an isomer thereof was not detected. As a result, recombinant enzymes derived from the above-mentioned genes were found to have a high scyllo-inositol dehydrogenase activity, and the gene products were scyllo-inositol dehydrogenase. Meanwhile, in the products obtained by the reduction reaction of scyllo-inosose, only scyllo-inositol was detected, and the enzymes were found to stereospecifically reduce scyllo-inosose into scyllo-inositol.
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
reactant
Reaction Step Two
[Compound]
Name
strong base
Quantity
100 μL
Type
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[Compound]
Name
strong acid
Quantity
100 μL
Type
reactant
Reaction Step Three
[Compound]
Name
4E
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[Compound]
Name
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Name
Quantity
1 mL
Type
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Reaction Step Eight

Synthesis routes and methods III

Procedure details

Meanwhile, the enzyme reaction product was measured as follows: 10 mg of scyllo-inosose, 40 mg of NADPH, and 10 U of the enzyme were allowed to react in 1.0 ml of 100 mM Tris buffer (pH 8.0) at 36° C. for 4 hours, and a heat treatment was performed at 80° C. for 10 min, followed by cooling. Then, 100 μl of a strong base cation exchange resin, 100 μl of a strong acid anion exchange resin, and 10 mg of activated carbon were added, and the mixture was stirred and centrifuged. Then, the supernatant was diluted 2-fold, and measurement was performed by HPLC (Shodex Asahipak NH2P-50 4E Φ4.6×250 mm: Shodex) using an RI detector under the condition of a column temperature of 40° C. and a mobile phase flow rate of 1.5 ml (80% acetonitrile). As a result, the ydgJ gene product was found to have a high scyllo-inositol dehydrogenase activity, and 100% of the product was scyllo-inositol obtained by reduction, while myo-inositol that is an isomer thereof was not detected. As a result, the solution of a recombinant enzyme derived from the ydgJ gene was found to have a high scyllo-inositol dehydrogenase activity, and the gene product was scyllo-inositol dehydrogenase. Meanwhile, in the product obtained by the reduction reaction of scyllo-inosose, only scyllo-inositol was detected, and the enzyme was found to stereospecifically reduce scyllo-inosose into scyllo-inositol. Meanwhile, the sequence of the ydgJ gene is shown in SEQ ID NO: 1, and the amino acid sequence corresponding thereto is shown in SEQ ID NO: 2.
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mg
Type
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Reaction Step Three
[Compound]
Name
strong base
Quantity
100 μL
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[Compound]
Name
strong acid
Quantity
100 μL
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Synthesis routes and methods IV

Procedure details

The first step for the preparation of scyllitol diborate involves a sponge nickel mediated isomerization of myo-inositol in water near reflux to yield a mixture of inositols consisting of roughly 22% scyllitol (as judged by HPLC). After separating the crude reaction mixture from the nickel, scyllitol is selectively converted to scyllitol diborate by treatment with sodium tetraborate at 80-90° C. and pH 9-10. Scyllitol diborate is then crystallized by cooling and is isolated in 17-20% yield and >99% HPLC purity (AUC). All six batches of diborate proceeded as expected (Table 1). The isomerization reactions required 2-3 hours to heat to 95-100° C. and each were sampled for analysis after 1, 2, and 3 hours. All five reactions resulted in myo/scyllo ratios of 2-3:1 (typical) by 1H NMR and all but one batch resulted in >20% AUC (HPLC Analysis) scyllo-inositol (Table 2). The diborate formations resulted in myo/scyllo ratios of >60:1 (typical) by 1H NMR (Table 2) within one hour and the subsequent crystallizations were allowed to proceed over 14-16 hours (overnight). The resulting diborate slurries filtered very fast and were isolated as large white crystals. The diborate filter cakes were found to have consistent 1H NMR spectra, HPLC purities of 98.7%-99.2% AUC and moisture levels of 46.8%-56.4%. Nickel and aluminum analysis revealed levels ranging from <1 ppm to 17 ppm for nickel and <1 ppm to 28 ppm for aluminum. The yields corrected for moisture content ranged from 17.1% to 20.3%.
[Compound]
Name
scyllitol diborate
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
0 (± 1) mol
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[Compound]
Name
inositols
Quantity
0 (± 1) mol
Type
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0 (± 1) mol
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[Compound]
Name
scyllitol diborate
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Name
diborate
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Yield
17%

Synthesis routes and methods V

Procedure details

Kasugamycin hydrochloride (1 g) and 2N trifluoroacetic acid (5 mL) were combined and heated 4 h at 75° C., after which time silica gel TLC (solvent-butanol:acetic acid:water, 2:1:1; Visualization with potassium permanganate stain showed kasugamycin was still present. The solution was concentrated in vacuo. The hydrolysis product was purified in the usual manner using ion exchange resins and charcoal. D-chiro-inositol was obtained in 20% yield.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
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Reaction Step Two
[Compound]
Name
solvent-butanol
Quantity
0 (± 1) mol
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kasugamycin
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Yield
20%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Inositol
Reactant of Route 2
Inositol
Reactant of Route 3
Inositol
Reactant of Route 4
Inositol
Reactant of Route 5
Inositol
Reactant of Route 6
Inositol

Citations

For This Compound
1,030,000
Citations
BL Turner, MJ Papházy… - … Transactions of the …, 2002 - royalsocietypublishing.org
The inositol phosphates are a group of organic phosphorus compounds found widely in the natural environment, but that represent the greatest gap in our understanding of the global …
Number of citations: 906 royalsocietypublishing.org
BJ Holub - Annual review of nutrition, 1986 - annualreviews.org
… of dietary myo-inositol on the levels of' free myo-inositol and its … -inositol deficiency have been of considerable interest. One of the most exciting developments in the field of myo-inositol …
Number of citations: 368 www.annualreviews.org
G Carlomagno, V Unfer - Eur Rev Med Pharmacol Sci, 2011 - vittoriounfer.it
… -inositol can be converted to either L- or D-chiro-inositol by epimerases. Early studies showed that inositol … the next step was to link impaired inositol clearance with insulin resistance (for …
Number of citations: 181 vittoriounfer.it
RH Michell - Nature reviews Molecular cell biology, 2008 - nature.com
… inositol derivatives in these groups of organisms, and how might inositol, inositol lipids and inositol … And how, later, might the multifarious functions of inositol derivatives have emerged …
Number of citations: 430 www.nature.com
PW Majerus - Annual review of biochemistry, 1992 - annualreviews.org
… triggering phosphatidyl inositol turnover and inositol phosphate … inositol phosphates; (c) pathways for metabolism of inositol pentaphosphates and inositol hexaphosphates; (d) inositol …
Number of citations: 550 www.annualreviews.org
FA Loewus, PPN Murthy - Plant science, 2000 - Elsevier
The multifunctional position supplied by myo-inositol is emerging as a central feature in plant biochemistry and physiology. In this critique, attention is drawn to metabolic aspects and …
Number of citations: 799 www.sciencedirect.com
MJ Berridge, RF Irvine - Nature, 1989 - nature.com
… the contribution of the inositol phosphates. An enormous number of inositol phosphates have … 1; see panel on right for details of inositol phosphate numbering). A myriad of suspected or …
Number of citations: 349 www.nature.com
I Vucenik, AKM Shamsuddin - The Journal of nutrition, 2003 - academic.oup.com
… The data strongly argue for the use of IP 6 plus inositol in our strategies for … plus inositol exerts its action is via lower-phosphate inositol phosphates. Measurement of intracellular inositol …
Number of citations: 465 academic.oup.com
RS Clements Jr, B Darnell - The American journal of clinical …, 1980 - academic.oup.com
Since virtually no information is available concerning the myo-inositol content of dietary constituents, we have measured the amount of this material present in 487 foods by gas-liquid …
Number of citations: 284 academic.oup.com
ML Croze, CO Soulage - Biochimie, 2013 - Elsevier
… In addition, abnormalities in inositol metabolism are … of diabetes, supporting a role of inositol or its derivatives in glucose … of myo-inositol, by far the most common inositol isomer in …
Number of citations: 546 www.sciencedirect.com

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